

The Structure of Deuterated DL-Norleucine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DL-2-Aminohexanoic acid-d9

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Introduction: Deuterated amino acids are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic label for a wide array of applications. From elucidating metabolic pathways and protein structures to enhancing the pharmacokinetic profiles of therapeutic agents, the substitution of hydrogen with its heavier isotope, deuterium, provides a powerful analytical and functional handle.[1][2] Norleucine, a non-proteinogenic amino acid and an isomer of leucine, is often used experimentally to probe protein structure and function due to its structural similarity to methionine.[3][4] This guide provides an in-depth overview of the structure, synthesis, and characterization of deuterated DL-norleucine for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The fundamental structure of deuterated DL-norleucine is identical to its non-labeled counterpart, with deuterium atoms replacing hydrogen atoms at one or more positions. The most common isotopologues are α -deuterated and perdeuterated (all non-exchangeable hydrogens replaced by deuterium). The molecular formula for non-deuterated DL-norleucine is $C_6H_{13}NO_2$, with a monoisotopic mass of approximately 131.09 Da.[5][6] For the perdeuterated form, DL-norleucine-d9, the formula is $C_6H_4D_9NO_2$ and the molecular weight is approximately 140.23 Da.[7]

Physicochemical Properties

Deuterium substitution can subtly alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a

phenomenon known as the kinetic isotope effect.[2][8] While comprehensive experimental data for deuterated DL-norleucine is not readily available in the literature, general trends can be inferred from studies on other deuterated organic molecules. These changes can include slight alterations in melting point, solubility, and acid dissociation constants (pKa).[2][8] For example, a study on the drug flurbiprofen found that deuteration led to a lower melting point and a twofold increase in solubility.[8]

Table 1: Physicochemical Properties of DL-Norleucine and its Perdeuterated Analog

Property	DL-Norleucine	DL-Norleucine-d9	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₆ H ₄ D ₉ NO ₂	[5][7]
Molecular Weight	131.17 g/mol	140.23 g/mol	[5][7]
Melting Point	~301 °C (decomposes)	Expected to be slightly lower than the non-deuterated form.	[3][8][9]
Solubility in Water	16 g/L at 23 °C	Expected to be slightly higher than the non-deuterated form.	[3][8]
pKa (carboxyl)	2.39	Expected to be slightly altered.	[2][3]
pKa (amino)	9.76	Expected to be slightly altered.	[2][3]
Isotopic Purity	N/A	>98% (commercially available)	[7][10]

Synthesis of Deuterated DL-Norleucine

The synthesis of deuterated amino acids can be achieved through various methods, including direct hydrogen-deuterium (H/D) exchange reactions catalyzed by acids, bases, or metals, or through de novo synthesis using deuterated precursors.[11] Direct exchange reactions using deuterium oxide (D₂O) as the deuterium source are often cost-effective.[11]

Experimental Protocol 1: General Perdeuteration via Catalytic Exchange

This protocol is a generalized method for achieving high levels of deuteration on non-aromatic amino acids based on established catalytic H/D exchange principles.^[11]

- **Preparation:** In a high-pressure reaction vessel, combine DL-norleucine (1.0 g, 7.62 mmol) and a platinum on carbon (Pt/C, 10% w/w) catalyst (100 mg).
- **Deuterium Source:** Add deuterium oxide (D₂O, 20 mL) to the vessel.
- **Reaction:** Seal the vessel and heat it to 150-200 °C with stirring for 24-48 hours. The elevated temperature facilitates the H/D exchange at all non-labile C-H positions.
- **Work-up:** After cooling to room temperature, filter the reaction mixture through Celite to remove the Pt/C catalyst.
- **Isolation:** Remove the D₂O under reduced pressure (lyophilization is preferred) to yield the crude deuterated DL-norleucine.
- **Purification:** The product can be further purified by recrystallization from a D₂O/isopropanol-d₈ solvent system. The extent of deuteration should be confirmed by NMR or mass spectrometry.

Experimental Protocol 2: Stereoretentive α -Deuteration

This protocol is adapted from a demonstrated method for the highly efficient and enantiopure α -deuteration of N-acyl amino acid esters.^[12] This method is particularly useful when only the chiral center needs to be labeled.

- **Substrate Preparation:** Synthesize the N-acetyl-DL-norleucine ethyl ester from DL-norleucine using standard procedures (e.g., reaction with acetic anhydride followed by esterification with ethanol under acidic conditions).
- **Deuteration Reaction:**

- Dissolve the N-acetyl-DL-norleucine ethyl ester (0.2 mmol) in deuterated ethanol (EtOD, 1.0 mL, 0.2 M).
- Cool the solution to the desired temperature (e.g., room temperature down to -40 °C to optimize enantiomeric excess).
- Add sodium ethoxide (NaOEt, 5.0 equivalents) to initiate the base-catalyzed H/D exchange at the α -position.
- Stir the reaction for 8-16 hours, monitoring the reaction progress by LC-MS.
- Quenching and Work-up: Quench the reaction by adding D₂O and neutralize with a mild acid (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Deprotection: Hydrolyze the ester and N-acetyl groups using standard acidic or basic conditions (e.g., refluxing with 6M DCl in D₂O) to yield α -deuterated DL-norleucine.
- Analysis: Determine the deuteration level and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.[12]

Structural Characterization and Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques for characterizing the structure and confirming the isotopic purity of deuterated DL-norleucine.

NMR Spectroscopy

¹H NMR is used to confirm the absence of signals at the deuterated positions. For α -deuterated DL-norleucine, the characteristic proton signal of the α -carbon (around 3.7 ppm in D₂O) will disappear.[13] For perdeuterated DL-norleucine-d₉, all aliphatic proton signals will be absent. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium labels.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a rapid and highly sensitive method to determine isotopic purity.[14] By analyzing the relative abundance of the H/D isotopolog ions, the

percentage of deuteration can be accurately calculated.

Table 2: Expected Mass Spectrometry Data for DL-Norleucine Isotopologues

Isotopologue	Formula	Exact Mass [M+H] ⁺	Mass Shift
DL-Norleucine	C ₆ H ₁₄ NO ₂ ⁺	132.1019	0
DL-Norleucine-α-d1	C ₆ H ₁₃ DNO ₂ ⁺	133.1082	+1
DL-Norleucine-d9	C ₆ H ₅ D ₉ NO ₂ ⁺	141.1584	+9

Experimental Protocol 3: Isotopic Purity Analysis by ESI-HRMS

This protocol is based on established methods for determining the isotopic purity of deuterated compounds.^[14]

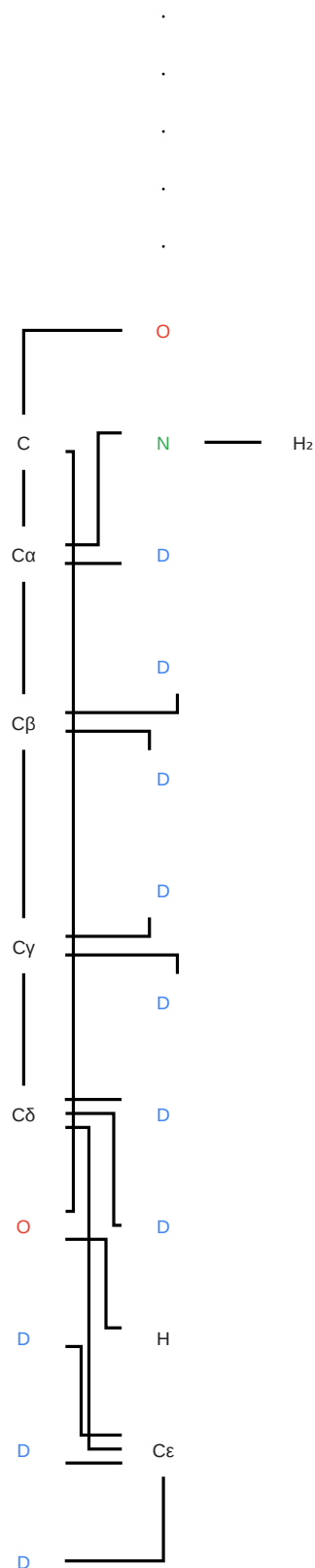
- **Sample Preparation:** Prepare a dilute solution of the deuterated DL-norleucine sample (approx. 1 µg/mL) in a suitable solvent (e.g., methanol/water 1:1 v/v with 0.1% formic acid).
- **Instrumentation:** Use an electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or TOF instrument, capable of resolving the different isotopologues.
- **Data Acquisition:** Infuse the sample directly or via liquid chromatography. Acquire the full scan mass spectrum in positive ion mode, ensuring the mass range covers the expected [M+H]⁺ ions for all isotopologues (e.g., m/z 130-150).
- **Data Analysis:**
 - Identify the monoisotopic peaks for the non-deuterated (d₀) and all deuterated species (d₁, d₂, ... d₉).
 - Record the intensity (peak area) for each isotopolog.
 - Calculate the isotopic purity (deuteration level) using the formula: $\text{Isotopic Purity (\%)} = [\sum (\text{Intensity of } d_x * x) / (n * \sum \text{Intensity of all } d_x)] * 100$ where 'x' is the number of deuterium

atoms in an isotopolog and 'n' is the maximum number of deuteration sites (e.g., 9 for perdeuteration).

Visualization of Structure and Workflow

Molecular Structure of DL-Norleucine-d9

The following diagram illustrates the molecular structure of perdeuterated DL-norleucine, where all non-exchangeable hydrogen atoms on the carbon backbone have been replaced with deuterium.

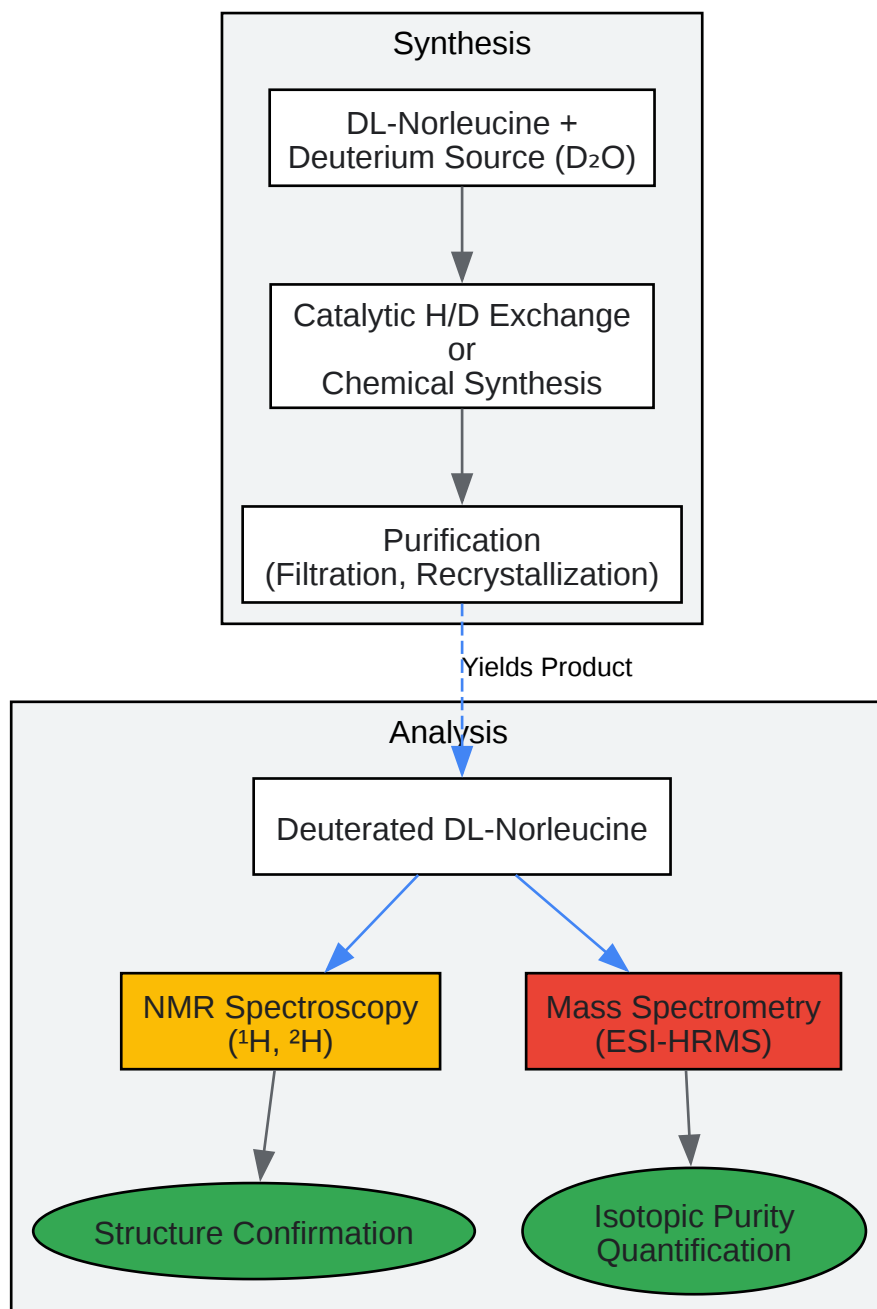


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Caption: Structure of Perdeuterated (d9) DL-Norleucine.

Synthesis and Analysis Workflow

The following diagram outlines the logical workflow for the synthesis and characterization of deuterated DL-norleucine.



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Caption: Workflow for Synthesis and Analysis of Deuterated DL-Norleucine.

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